![molecular formula C12H20N4O B12903143 N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)
N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and versatility in various chemical reactions.
Preparation Methods
One common method involves the condensation of hydrazine with α,β-unsaturated carbonyl compounds to form the pyrazole ring . Subsequent reactions introduce the amino group and the hexanamide side chain under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity . Industrial production methods may involve multi-step synthesis processes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide undergoes various types of chemical reactions, including:
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings to optimize reaction rates and yields . Major products formed from these reactions include various substituted pyrazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide can be compared with other similar compounds, such as:
3-aminopyrazoles: These compounds also feature an amino group attached to the pyrazole ring and have similar biological activities.
4-aminopyrazoles: These derivatives have the amino group at a different position on the pyrazole ring, which can affect their chemical reactivity and biological properties.
5-aminopyrazoles: These compounds have the amino group at yet another position, leading to variations in their interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with enzymes and receptors, potentially leading to unique therapeutic effects .
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide |
InChI |
InChI=1S/C12H20N4O/c1-4-5-7-12(2,3)10(17)15-11(13)16-9-6-8-14-16/h6,8-9H,4-5,7H2,1-3H3,(H2,13,15,17) |
InChI Key |
KTTZQVBQNOXBQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=O)N=C(N)N1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


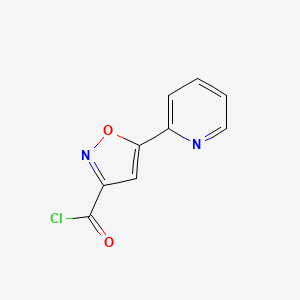
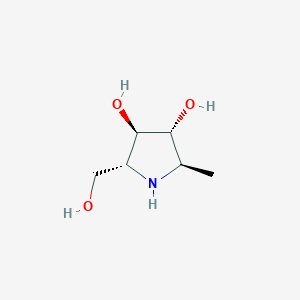
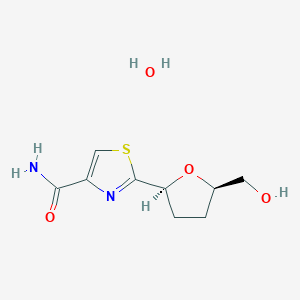
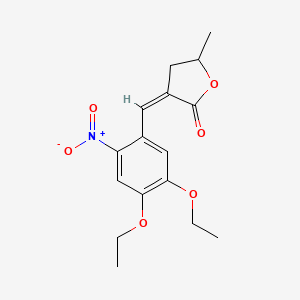
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
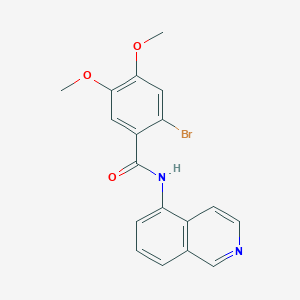
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
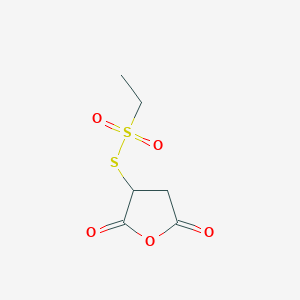
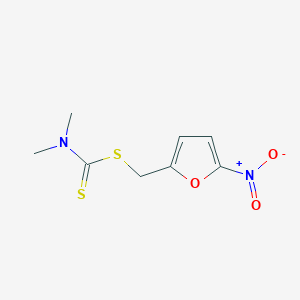
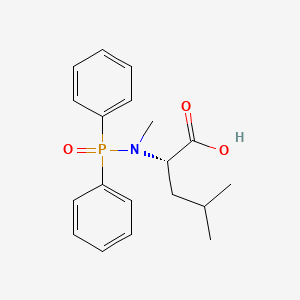
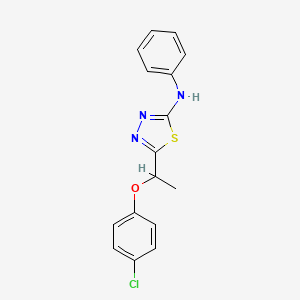
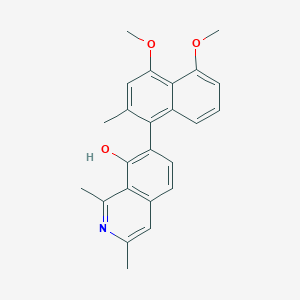
![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)
